4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a complex organic compound characterized by the presence of dichlorophenyl and morpholinopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce dichloro groups.
Amination Reaction: The dichlorophenyl intermediate undergoes an amination reaction with an appropriate amine to form the dichlorophenylamine derivative.
Coupling with Morpholinopropylamine: The dichlorophenylamine derivative is then coupled with morpholinopropylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dichlorophenyl)amino)-2-aminobutanoic acid
- 4-((3,5-Dichlorophenyl)amino)-2-(morpholino)butanoic acid
Uniqueness
4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is unique due to the presence of both dichlorophenyl and morpholinopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3,5-dichloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O4/c18-12-8-13(19)10-14(9-12)21-16(23)11-15(17(24)25)20-2-1-3-22-4-6-26-7-5-22/h8-10,15,20H,1-7,11H2,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLJFZNPUXUYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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